![molecular formula C20H13N3O3S B1312076 2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B1312076.png)
2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile is a complex organic compound with a unique structure that includes a thiazole ring, a furan ring, and a phthalimide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the furan ring and the phthalimide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reagents is also crucial to ensure the sustainability and efficiency of the production process.
化学反应分析
Types of Reactions
2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
Chemistry
In chemistry, 2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may study its effects on specific biological pathways and its potential as a treatment for various diseases. Its ability to interact with multiple molecular targets could make it a versatile tool in medicinal chemistry.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in specific applications.
作用机制
The mechanism of action of 2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile include other thiazole-containing molecules, furan derivatives, and phthalimide-based compounds. Examples include:
- Thiazole-based drugs like thiamine (vitamin B1)
- Furan derivatives such as furfural
- Phthalimide-based compounds like thalidomide
Uniqueness
What sets this compound apart is its unique combination of these structural elements
属性
分子式 |
C20H13N3O3S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C20H13N3O3S/c21-10-14(9-13-6-8-26-11-13)18-22-15(12-27-18)5-7-23-19(24)16-3-1-2-4-17(16)20(23)25/h1-4,6,8-9,11-12H,5,7H2 |
InChI 键 |
NRQHTWVZPZWGHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=COC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


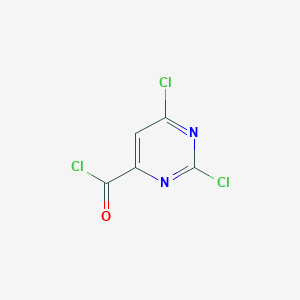
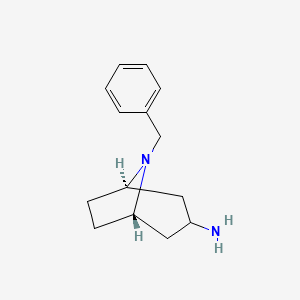
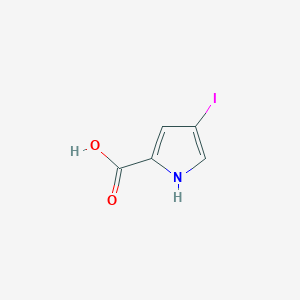
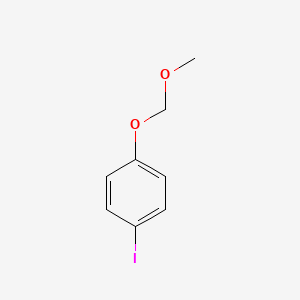




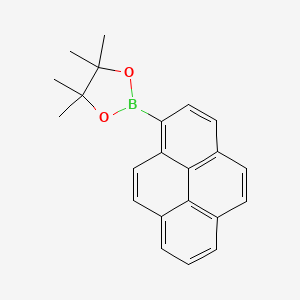


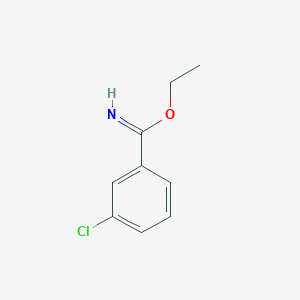
![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)

